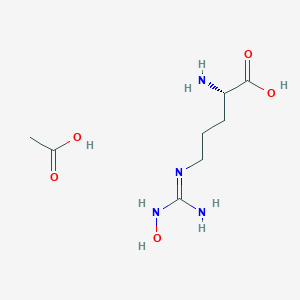

NG-Hydroxy-L-arginine acetate

Description

The exact mass of the compound NG-Hydroxy-L-arginine, Monoacetate Salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Regulatory Role of NG-Hydroxy-L-arginine Acetate in Nitric Oxide and Arginine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (NOHA) stands as a critical endogenous molecule at the crossroads of two vital enzymatic pathways: nitric oxide synthesis and arginine metabolism. As the direct precursor to nitric oxide (NO) and a potent inhibitor of arginase, NOHA plays a pivotal role in regulating a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. This technical guide provides an in-depth exploration of the mechanism of action of NG-Hydroxy-L-arginine acetate, offering a comprehensive resource for researchers and drug development professionals. The guide details its function as both a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, presenting quantitative data on its enzymatic interactions, detailed experimental protocols for its study, and visual representations of the key signaling pathways.

Core Mechanism of Action: A Tale of Two Enzymes

The primary mechanism of action of NG-Hydroxy-L-arginine (NOHA) is intrinsically linked to its role as a key intermediate in the catalytic cycle of Nitric Oxide Synthase (NOS) and as a competitive inhibitor of arginase enzymes.

Intermediate in Nitric Oxide Synthesis

All three isoforms of Nitric Oxide Synthase (nNOS, eNOS, and iNOS) catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. This process occurs in two distinct steps, with NOHA being the stable, isolable intermediate.

-

Step 1: Hydroxylation of L-arginine. In an NADPH-dependent reaction, NOS hydroxylates the guanidino nitrogen of L-arginine to form NOHA. This initial step consumes one molecule of NADPH.

-

Step 2: Oxidation of NOHA. The newly formed NOHA is then oxidized by NOS to yield NO and L-citrulline. This second step is also dependent on NADPH.

The synthesis of 1 mole of NO from L-arginine consumes 1.5 moles of NADPH, whereas the synthesis of NO from NOHA consumes only 0.5 moles of NADPH, highlighting NOHA's position as an intermediate in this pathway. The cofactor tetrahydrobiopterin (BH4) is essential for both steps of the reaction, playing a crucial role in the activation of molecular oxygen.

Inhibition of Arginase

In addition to its role in NO synthesis, NOHA is a potent competitive inhibitor of both isoforms of arginase: arginase-I and arginase-II. Arginase competes with NOS for their common substrate, L-arginine, converting it to L-ornithine and urea. By inhibiting arginase, NOHA effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO production. This reciprocal regulation is a key aspect of NOHA's physiological function, particularly in environments of high NO output where sustained L-arginine availability is crucial.

Quantitative Data: Enzymatic Interactions of NG-Hydroxy-L-arginine

The following tables summarize the key quantitative parameters defining the interaction of NOHA with its target enzymes.

| Parameter | Enzyme | Value | Reference |

| Binding Affinity (Kd) | nNOS (neuronal) | ~0.2 µM | |

| Inhibition Constant (Ki) | Arginase-I | 10-12 µM | |

| Inhibition Constant (Ki) | Arginase-II | 1.6 - 2.0 µM |

Signaling Pathways and Logical Relationships

The interplay between NOHA, NOS, and arginase is a critical regulatory node in cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Caption: The dual role of NG-Hydroxy-L-arginine in the L-arginine metabolic pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of NOHA's mechanism of action.

Nitric Oxide Synthase (NOS) Activity Assay (Radiolabeled L-Citrulline Conversion)

This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme or cell/tissue lysate

-

L-[³H]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.5 mM CaCl₂)

-

NADPH solution (10 mM)

-

Tetrahydrobiopterin (BH4) solution (10 mM)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in Stop Buffer

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction Buffer

-

NOS enzyme preparation

-

L-[³H]arginine (to a final specific activity of ~3000 cpm/nmol)

-

BH4 (final concentration ~10 µM)

-

Initiate the reaction by adding NADPH (final concentration ~1 mM).

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 400 µL of ice-cold Stop Buffer.

-

Separation of L-Citrulline:

-

Add 1 mL of the Dowex resin slurry to each tube.

-

Cap the tubes and mix by inversion for 5 minutes to allow the resin to bind the unreacted L-[³H]arginine.

-

Centrifuge at 10,000 x g for 2 minutes to pellet the resin.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing L-[³H]citrulline) to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Calculation: Calculate the amount of L-[³H]citrulline formed based on the specific activity of the L-[³H]arginine and express NOS activity as pmol of L-citrulline formed per minute per mg of protein.

Nitric Oxide Production Assay (Griess Assay)

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.

Materials:

-

Cell culture supernatant or other biological samples

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Nitrite standard solution (e.g., sodium nitrite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) in the same medium as the samples.

-

Sample Preparation: Centrifuge samples to remove any cellular debris.

-

Reaction:

-

Add 50 µL of each standard or sample to a well of the 96-well plate in duplicate.

-

Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the curve.

Arginase Activity Assay (Colorimetric)

This assay measures arginase activity by quantifying the production of urea.

Materials:

-

Cell or tissue lysate

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)

-

Activation Buffer (10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5)

-

L-arginine solution (0.5 M, pH 9.7)

-

Urea Reagent A (e.g., containing acid and an oxidizing agent)

-

Urea Reagent B (e.g., containing α-isonitrosopropiophenone)

-

Urea standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Lysate Preparation: Lyse cells or homogenize tissue in Lysis Buffer and centrifuge to collect the supernatant.

-

Enzyme Activation: Mix the lysate with an equal volume of Activation Buffer and heat at 55-60°C for 10 minutes to activate the arginase.

-

Arginase Reaction:

-

Add the activated lysate to a microcentrifuge tube.

-

Add L-arginine solution to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

-

Urea Measurement:

-

Stop the reaction by adding the acidic Urea Reagent A.

-

Add Urea Reagent B.

-

Incubate at 95-100°C for 30-45 minutes.

-

Cool to room temperature and read the absorbance at 540 nm.

-

-

Standard Curve: Prepare a urea standard curve to determine the concentration of urea produced in the samples.

-

Calculation: Calculate the arginase activity as µmol of urea produced per minute per mg of protein.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the radiolabeled L-citrulline NOS activity assay.

Caption: Workflow for the Griess assay for nitric oxide production.

Conclusion

This compound is a multifaceted molecule with a profound impact on cellular signaling through its dual role in the nitric oxide and arginase pathways. Its function as an essential intermediate in NO synthesis and a potent inhibitor of arginase positions it as a key regulator of L-arginine metabolism and bioavailability. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. This technical guide provides a foundational resource to aid in these endeavors, fostering further investigation into the physiological and pathological significance of NG-Hydroxy-L-arginine.

The Pivotal Role of NG-Hydroxy-L-arginine Acetate in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vasodilation and neurotransmission to immune responses. Its synthesis is meticulously controlled by a family of enzymes known as nitric oxide synthases (NOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide in a two-step oxidative reaction. A critical, yet often less discussed, component of this pathway is the intermediate molecule, NG-Hydroxy-L-arginine (NOHA). This technical guide provides an in-depth exploration of the role of NG-Hydroxy-L-arginine acetate in nitric oxide synthesis, offering a comprehensive resource for researchers and professionals in the field.

The Biochemical Pathway of Nitric Oxide Synthesis

The enzymatic production of nitric oxide from L-arginine is not a single-step conversion but a two-step monooxygenation process. NOHA is the stable and essential intermediate in this pathway.[1][2] All three major isoforms of NOS—neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III)—utilize this conserved mechanism.[1]

The process can be summarized as follows:

-

Step 1: Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated at one of the guanidino nitrogens to form NOHA. This reaction consumes one molecule of NADPH and one molecule of molecular oxygen.[1]

-

Step 2: Oxidation of NOHA: The newly formed NOHA is then oxidized to produce nitric oxide and L-citrulline. This second step consumes an additional 0.5 molecules of NADPH and another molecule of molecular oxygen.[3]

The overall stoichiometry of the reaction from L-arginine to nitric oxide is:

L-arginine + 1.5 NADPH + 2 O₂ → L-citrulline + NO + 1.5 NADP⁺ + 2 H₂O

It is important to note that the acetate salt of NOHA is commonly used in research due to its stability and solubility. In solution, the acetate salt dissociates, making the active NOHA molecule available to the NOS enzyme.

Regulation of Nitric Oxide Synthesis

The activity of NOS enzymes, and consequently the production of NOHA and NO, is tightly regulated at multiple levels. Understanding these regulatory mechanisms is crucial for developing therapeutic interventions.

1. Calcium/Calmodulin Dependence:

-

nNOS and eNOS: The activities of nNOS and eNOS are dependent on intracellular calcium concentrations. An increase in cytosolic Ca²⁺ leads to the binding of calmodulin (CaM). The Ca²⁺/CaM complex then binds to the NOS enzyme, activating it.[1]

-

iNOS: In contrast, iNOS binds calmodulin with such high affinity that its activity is essentially independent of intracellular Ca²⁺ fluctuations. Its regulation occurs primarily at the level of protein expression.[1]

2. Phosphorylation:

-

eNOS: The activity of eNOS is significantly modulated by phosphorylation at key serine and threonine residues. For example, phosphorylation of Ser1177 by kinases such as Akt/PKB enhances enzyme activity, while phosphorylation of Thr495 by protein kinase C (PKC) is inhibitory.

3. Protein-Protein Interactions:

-

eNOS: eNOS activity is also regulated by its interaction with other proteins. For instance, binding to caveolin-1 in caveolae keeps the enzyme in an inactive state. Upon stimulation, eNOS dissociates from caveolin and binds to calmodulin, leading to its activation. Heat shock protein 90 (HSP90) is another important interacting partner that promotes eNOS activity.

4. Substrate and Cofactor Availability:

The synthesis of nitric oxide is dependent on the availability of L-arginine and essential cofactors, including:

-

Tetrahydrobiopterin (BH₄): BH₄ is a critical cofactor that facilitates the coupling of the oxygenase and reductase domains of the NOS enzyme. Insufficient levels of BH₄ can lead to "eNOS uncoupling," where the enzyme produces superoxide radicals (O₂⁻) instead of NO.

-

NADPH, FAD, and FMN: These cofactors are essential for the electron transfer reactions catalyzed by the reductase domain of NOS.

Quantitative Data

The kinetic parameters of NOHA as a substrate for the different NOS isoforms are crucial for understanding the efficiency of the second step of nitric oxide synthesis.

| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |

| NG-Hydroxy-L-arginine | iNOS | 6.6 | 99 | [3] |

| NG-Hydroxy-L-arginine | nNOS | ~33.3 | ~1000 | [4][5] |

| L-arginine | iNOS | 2.3 | 54000 | [3] |

| L-arginine | nNOS | ~2-14 | - | [6] |

| L-arginine | eNOS | ~1-4.4 | - | [6] |

Note: The Vmax for L-arginine with iNOS is presented in µmol/min/mg in the source and has been converted to nmol/min/mg for consistency. Kinetic data for NOHA with eNOS is less directly reported in the literature, but studies confirm it is a substrate for the constitutive NOS in endothelial cells.[7][8] The Vm values for NOHA oxidation are reported to be very similar for NOS I and NOS II.[4][5]

Experimental Protocols

Expression and Purification of Recombinant NOS Isoforms

a) iNOS (murine) from E. coli [9]

-

Transformation: Co-transform E. coli (e.g., BL21(DE3)) with a plasmid containing the iNOS gene (with an N-terminal His-tag) and a separate plasmid for human calmodulin.

-

Expression: Induce protein expression with IPTG and culture the cells at room temperature.

-

Lysis: Harvest the cells and lyse them using a gentle detergent-based method (e.g., CelLytic™ B) or sonication.

-

Purification:

-

Perform metal chelate affinity chromatography using a Ni-NTA resin.

-

Follow with 2',5'-ADP Sepharose chromatography for further purification.

-

b) nNOS (rat brain) from Insect Cells [10][11][12]

-

Baculovirus Generation: Generate a recombinant baculovirus containing the nNOS gene.

-

Infection: Infect Sf9 insect cells with the recombinant baculovirus. Supplement the culture medium with hemin chloride to ensure proper protein folding and solubility.

-

Lysis: Harvest the cells and lyse them by sonication.

-

Purification: Purify the soluble fraction using affinity chromatography (e.g., 2',5'-ADP-Sepharose).

c) eNOS (human) from E. coli [13]

-

Transformation: Co-transform E. coli with a plasmid for His-tagged human eNOS and a compatible plasmid for human calmodulin.

-

Expression: Induce expression with IPTG.

-

Lysis: Lyse the cells via sonication or a French press.

-

Purification: Use a two-step affinity chromatography procedure:

-

First, pass the lysate over a calmodulin-agarose column.

-

Then, further purify the eluate on a 2',5'-ADP-agarose column.

-

Nitric Oxide Synthase Activity Assay (L-Citrulline Exclusion Method)

This assay measures the conversion of [³H]L-arginine to [³H]L-citrulline.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, CaCl₂, NADPH, BH₄, FAD, FMN, and calmodulin.

-

Enzyme and Substrate Addition: Add the purified NOS enzyme and [³H]L-arginine to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA/EGTA.

-

Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8). The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will be in the eluate.

-

Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter. The amount of [³H]L-citrulline is proportional to the NOS activity.

HPLC-Based Determination of L-arginine and NOHA

This method allows for the simultaneous quantification of L-arginine and its metabolites.

-

Sample Preparation: Deproteinize plasma or cell lysate samples.

-

Derivatization: Perform pre-column derivatization of the amino acids with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 3-mercaptopropionic acid).

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantification: Quantify the concentrations of L-arginine and NOHA by comparing their peak areas to those of known standards.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).

-

Sample Collection: Collect cell culture supernatants or other biological fluids.

-

Nitrate Reduction (Optional): If nitrate (NO₃⁻) is also to be measured, it must first be reduced to nitrite using nitrate reductase.

-

Griess Reagent Addition: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubation: Incubate at room temperature for a short period to allow for color development.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations.

Conclusion

This compound is a cornerstone in the biochemical pathway of nitric oxide synthesis, serving as the essential intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by all NOS isoforms. The production and subsequent oxidation of NOHA are subject to a complex network of regulatory mechanisms, including calcium/calmodulin binding, phosphorylation, and protein-protein interactions. A thorough understanding of the kinetics and regulation of NOHA metabolism is paramount for the development of novel therapeutic strategies aimed at modulating nitric oxide production in various pathological conditions. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights, quantitative data, and established experimental protocols to facilitate further investigation into this critical area of cell signaling and pharmacology.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methylated N(ω)-hydroxy-L-arginine analogues as mechanistic probes for the second step of the nitric oxide synthase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-level expression of mouse inducible nitric oxide synthase in Escherichia coli requires coexpression with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of rat brain nitric oxide synthase in baculovirus-infected insect cells and characterization of the purified enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of neuronal nitric oxide synthase in insect cells reveals requirement of haem for tetrahydrobiopterin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overexpression of neuronal nitric oxide synthase in insect cells reveals requirement of haem for tetrahydrobiopterin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human endothelial nitric oxide synthase: expression in Escherichia coli, coexpression with calmodulin, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of NG-Hydroxy-L-arginine Acetate as a Nitric Oxide Synthase Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the family of nitric oxide synthases (NOS). This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and physiological significance of NOHA. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways. The dual role of NOHA as both a substrate for NO production and an inhibitor of the competing arginase pathway underscores its importance in regulating NO bioavailability and its potential as a therapeutic target.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The enzymatic production of NO is meticulously controlled by nitric oxide synthases (NOS), which catalyze a two-step oxidation of L-arginine. The first and rate-limiting step in this cascade is the hydroxylation of L-arginine to form NG-hydroxy-L-arginine (NOHA).[1][2] This intermediate is then further oxidized by NOS to yield NO and L-citrulline.[1][2] NOHA's stability as an intermediate allows it to be a focal point for studying NOS activity and regulation.[3] Furthermore, NOHA exhibits a significant secondary function as a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[4][5][6] This inhibitory action effectively shunts L-arginine towards NO production, highlighting a sophisticated feedback mechanism. This guide will delve into the core aspects of NOHA, presenting key data and methodologies for its study.

The Nitric Oxide Synthesis Pathway

The conversion of L-arginine to nitric oxide and L-citrulline is a two-step process occurring within the active site of nitric oxide synthase (NOS).[1][2]

Step 1: Hydroxylation of L-arginine In the initial step, L-arginine is hydroxylated to form NG-hydroxy-L-arginine (NOHA). This reaction is dependent on NADPH and molecular oxygen.[4][7][8]

Step 2: Oxidation of NOHA The intermediate, NOHA, is then oxidized to produce nitric oxide and L-citrulline.[1][2][9] This second step also requires NADPH and oxygen.[7] The heme prosthetic group within the NOS enzyme is directly involved in both oxidative steps.[10]

Quantitative Data

The following tables summarize key quantitative parameters related to NG-Hydroxy-L-arginine's interaction with nitric oxide synthase and arginase.

| Parameter | Value | Organism/Enzyme Source | Reference |

| NOS Kinetics | |||

| Apparent Km for NOHA | 6.6 µM | Macrophage NOS | [11] |

| Vmax for NOHA | 99 nmol/min/mg | Macrophage NOS | [11] |

| Apparent Km for L-arginine | 2.3 µM | Macrophage NOS | [11] |

| Vmax for L-arginine | 54 µmol/min/mg | Macrophage NOS | [11] |

| Km for NOHA | 28.0 µM | Not Specified | [12] |

| Arginase Inhibition | |||

| Ki for NOHA | 150 µM | Bovine Liver Arginase | [4][5][13] |

| IC50 for NOHA | ≥ 15 µM | Rabbit/Rat Alveolar Macrophages | [14] |

| Electrochemical Properties | |||

| Oxidation Peak vs Ag/AgCl | +355 mV | Glassy Carbon Electrode | [3] |

| Diffusivity | 5.50 x 10-5 cm2/s | Not Specified | [3] |

Table 1: Kinetic and Inhibitory Constants of NG-Hydroxy-L-arginine.

Experimental Protocols

Synthesis of NG-Hydroxy-L-arginine

While commercially available, the synthesis of NOHA can be achieved through various organic chemistry routes. A common approach involves the protection of the α-amino and carboxyl groups of a suitable arginine precursor, followed by the introduction of the hydroxyl group onto the guanidino nitrogen, and subsequent deprotection.

Nitric Oxide Synthase Activity Assay

The activity of NOS utilizing NOHA as a substrate can be monitored by measuring the formation of nitric oxide or L-citrulline.

4.2.1. Monitoring Nitric Oxide Production

NO production can be quantified using various methods, including the Griess assay, which measures nitrite (a stable breakdown product of NO), or by using NO-sensitive electrodes.

4.2.2. Monitoring L-Citrulline Production

The conversion of radiolabeled [14C]-NOHA to [14C]-L-citrulline can be assessed by separating the amino acids using ion-exchange chromatography and quantifying the radioactivity.

Arginase Inhibition Assay

The inhibitory effect of NOHA on arginase activity is determined by measuring the reduction in the rate of urea or L-ornithine production from L-arginine in the presence of NOHA.

4.3.1. Urea Production Assay

Urea concentration can be measured colorimetrically using reagents such as α-isonitrosopropiophenone.

4.3.2. L-Ornithine Production Assay

The formation of L-ornithine can be quantified using high-performance liquid chromatography (HPLC) after derivatization with a fluorescent tag.

Signaling and Regulatory Interactions

NOHA stands at a critical juncture, influencing the balance between nitric oxide synthesis and the urea cycle. Its inhibitory effect on arginase is a key regulatory mechanism.

By inhibiting arginase, NOHA ensures a greater availability of the common substrate, L-arginine, for nitric oxide synthase.[6] This reciprocal regulation is crucial in cellular environments where both enzymes are expressed, such as in macrophages.[15]

Implications for Drug Development

The unique position of NOHA in nitric oxide metabolism makes it and its analogues attractive candidates for therapeutic development. Modulating NOHA levels or its interactions could offer novel strategies for treating conditions characterized by dysregulated NO signaling, such as cardiovascular diseases and certain inflammatory disorders. For instance, enhancing NOHA's inhibitory effect on arginase could be a therapeutic approach to boost NO production in endothelial dysfunction.

Conclusion

NG-Hydroxy-L-arginine acetate is more than a mere intermediate; it is a key regulatory molecule in the complex network of nitric oxide signaling. Its dual function as a direct precursor to nitric oxide and an inhibitor of the competing arginase pathway places it at a critical control point. A thorough understanding of its biochemistry and physiology, facilitated by the data and protocols presented in this guide, is paramount for researchers and drug developers aiming to unravel the intricacies of nitric oxide biology and harness its therapeutic potential.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NG-Hydroxy-L-arginine, Monoacetate Salt Cell permeable. A key intermediate in the biosynthesis of nitric oxide by cNOS. NOHA can be efficiently oxidized to nitric oxide and citrulline by cytochrome P450 system. | 53598-01-9 [sigmaaldrich.com]

- 5. N G -Hydroxy-L-arginine, Monoacetate Salt [sigmaaldrich.com]

- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courses.washington.edu [courses.washington.edu]

- 9. NG-羟基-L-精氨酸 乙酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Oxidation of NG-hydroxy-L-arginine by nitric oxide synthase: evidence for the involvement of the heme in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic probes of N-hydroxylation of L-arginine by the inducible nitric oxide synthase from murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NG-Hydroxy-L-arginine, Monoacetate Salt Cell permeable. A key intermediate in the biosynthesis of nitric oxide by cNOS. NOHA can be efficiently oxidized to nitric oxide and citrulline by cytochrome P450 system. | 53598-01-9 [sigmaaldrich.com]

- 14. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

The Multifaceted Role of NG-Hydroxy-L-arginine Acetate in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide (NO) synthesis pathway, plays a pivotal role in the regulation of endothelial function. This technical guide provides an in-depth analysis of the functions of NG-Hydroxy-L-arginine acetate in endothelial cells, focusing on its dual capacity as a substrate for endothelial nitric oxide synthase (eNOS) and as a potent inhibitor of arginase. This document details the molecular mechanisms, experimental protocols for investigation, and quantitative data on its effects, offering a comprehensive resource for researchers in cardiovascular science and drug development.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a hallmark of numerous cardiovascular diseases. L-arginine is the primary substrate for endothelial nitric oxide synthase (eNOS) to produce NO, a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. NG-Hydroxy-L-arginine (NOHA) is a crucial intermediate in the conversion of L-arginine to NO and citrulline by NOS.[1][2] Furthermore, NOHA has been identified as a potent inhibitor of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine.[3][4] By inhibiting arginase, NOHA can effectively increase the bioavailability of L-arginine for NO production, thereby enhancing endothelial function.[3][4] The acetate salt of NOHA is commonly used in research to improve its solubility and stability.[5]

Core Functions of NG-Hydroxy-L-arginine in Endothelial Cells

Substrate for Endothelial Nitric Oxide Synthase (eNOS)

NOHA serves as a direct substrate for eNOS, leading to the production of nitric oxide.[1] This function is a key part of the canonical NO synthesis pathway. Studies have shown that L-HOArg (a common abbreviation for NG-Hydroxy-L-arginine) is a substrate for the constitutive NOS present in endothelial cells.[1]

Potent Inhibitor of Arginase

Arginase metabolizes L-arginine to urea and ornithine, thereby reducing the substrate available for eNOS. NOHA is a potent inhibitor of arginase I, the isoform predominantly found in endothelial cells.[3][4] This inhibition is a critical mechanism for enhancing NO production, especially in conditions where arginase activity is upregulated. The inhibition of arginase by NOHA helps to ensure sufficient L-arginine is available for high-output NO production.[3]

Quantitative Data

The following table summarizes the key quantitative parameters of NG-Hydroxy-L-arginine's action in endothelial cells.

| Parameter | Value | Cell Type/Condition | Reference |

| Arginase-I Inhibition (Ki) | 10-12 µM | Rat Aortic Endothelial Cells | [6] |

| Stimulated NO Release | Significant increase at 3 µM | Cultured Bovine Aortic Endothelial Cells | [4] |

| Potentiation of Vasodilation | 1-10 µM | Bovine Aortic Endothelial Cells on beads | [4] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the nitric oxide synthesis pathway. By acting as a substrate for eNOS and inhibiting arginase, NOHA increases the production of NO. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Diagram: Nitric Oxide Synthesis Pathway and the Role of NOHA

Caption: NOHA's dual role in the NO synthesis pathway.

Diagram: Downstream Signaling Cascade of Nitric Oxide

Caption: Downstream effects of NO leading to vasodilation.

Experimental Protocols

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.

-

Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be used between passages 2 and 6 for optimal results.

Measurement of Nitric Oxide Production

Griess Assay for Nitrite and Nitrate

This colorimetric assay measures the accumulation of nitrite (NO2-) and nitrate (NO3-), stable end-products of NO metabolism, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Nitrate Reductase

-

NADPH

-

Sodium Nitrite Standard (for standard curve).

-

-

Protocol:

-

Plate HUVECs in a 24-well plate and grow to confluence.

-

Replace the culture medium with a low-serum medium containing varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).

-

Incubate for the desired time period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

To measure total NOx (nitrite + nitrate), first convert nitrate to nitrite by incubating the supernatant with nitrate reductase and NADPH.

-

Add 50 µL of supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Arginase Activity Assay

This assay measures the conversion of L-arginine to urea.

-

Reagents:

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100 and protease inhibitors).

-

10 mM MnCl2.

-

0.5 M L-arginine (pH 9.7).

-

Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone).

-

Urea Standard.

-

-

Protocol:

-

Treat HUVECs with or without this compound for the desired time.

-

Lyse the cells and collect the supernatant after centrifugation.

-

Activate arginase by incubating the lysate with 10 mM MnCl2 at 55-60°C for 10 minutes.

-

Initiate the reaction by adding 0.5 M L-arginine and incubate at 37°C for 1-2 hours.

-

Stop the reaction with an acidic solution.

-

Add the urea colorimetric reagent and heat at 95-100°C for 30-60 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate arginase activity based on a urea standard curve and normalize to the protein concentration of the cell lysate.

-

Western Blot for eNOS Phosphorylation

This method is used to assess the activation state of eNOS by measuring the phosphorylation at key regulatory sites (e.g., Ser1177 for activation, Thr495 for inhibition).

-

Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-eNOS (Ser1177), anti-phospho-eNOS (Thr495), anti-total eNOS, and an antibody for a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol:

-

After treatment with this compound, lyse the HUVECs and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated eNOS levels to total eNOS and the loading control.

-

Conclusion

This compound is a molecule of significant interest in the study of endothelial cell biology and the development of therapies for cardiovascular diseases. Its ability to both serve as a substrate for eNOS and inhibit arginase makes it a potent modulator of nitric oxide production. The experimental protocols and data presented in this guide provide a framework for researchers to investigate its effects and further elucidate its therapeutic potential. Future research should focus on obtaining more detailed dose-response data and exploring its impact on downstream signaling pathways and long-term cellular effects such as viability and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

NG-Hydroxy-L-arginine Acetate and Its Effect on Macrophage Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (L-NOHA), provided as an acetate salt, is a critical intermediate in the nitric oxide (NO) synthesis pathway and a potent competitive inhibitor of arginase enzymes.[1][2] In the context of macrophage biology, L-NOHA plays a pivotal role in modulating the activation state of these highly plastic immune cells. By inhibiting arginase, L-NOHA effectively redirects the metabolic flux of L-arginine away from the production of ornithine and urea, and towards the synthesis of nitric oxide via inducible nitric oxide synthase (iNOS). This metabolic switch is a hallmark of the classically activated, or M1, macrophage phenotype, which is characterized by pro-inflammatory and microbicidal activities. This technical guide provides a comprehensive overview of the effects of NG-Hydroxy-L-arginine acetate on macrophage activation, including quantitative data on its inhibitory capacity, detailed experimental protocols for in vitro studies, and a visualization of the underlying signaling pathways.

Introduction to Macrophage Activation and L-arginine Metabolism

Macrophages are key players in the innate immune system, exhibiting remarkable plasticity in response to microenvironmental cues. This functional polarization is broadly categorized into two main phenotypes: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are induced by pro-inflammatory signals such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), and are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and high levels of nitric oxide (NO).[3] Conversely, M2 macrophages are stimulated by anti-inflammatory cytokines like interleukin-4 (IL-4) and IL-13, and are involved in tissue repair, and immunoregulation, primarily through the production of ornithine and polyamines.

Central to this M1/M2 dichotomy is the metabolism of the semi-essential amino acid L-arginine. Macrophages possess two competing enzymatic pathways for L-arginine utilization:

-

Inducible Nitric Oxide Synthase (iNOS): In M1 macrophages, iNOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a potent signaling molecule with microbicidal and pro-inflammatory functions.

-

Arginase: In M2 macrophages, arginase hydrolyzes L-arginine into ornithine and urea. Ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production, respectively, contributing to tissue repair.

The balance between these two pathways is a critical determinant of macrophage function.

This compound: A Modulator of L-arginine Metabolism

NG-Hydroxy-L-arginine (L-NOHA) is a naturally occurring intermediate in the iNOS-catalyzed conversion of L-arginine to NO.[2] Beyond its role as a substrate for the second step of the iNOS reaction, L-NOHA is also a potent competitive inhibitor of both isoforms of arginase (Arginase I and Arginase II).[1] By inhibiting arginase, L-NOHA increases the intracellular availability of L-arginine for iNOS, thereby potentiating NO production and promoting an M1-like macrophage phenotype.

Data Presentation: Quantitative Effects of NG-Hydroxy-L-arginine

The inhibitory effect of L-NOHA on arginase activity has been quantified in various macrophage populations. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of L-NOHA and a related, more potent inhibitor, Nω-hydroxy-nor-L-arginine (nor-NOHA), for comparison.

| Compound | Macrophage Type | Activation State | IC50 (µM) | Reference |

| NG-Hydroxy-L-arginine (L-NOHA) | Rabbit/Rat Alveolar Macrophages | Not specified | ≥ 15 | [1] |

| NG-Hydroxy-L-arginine (L-NOHA) | Murine Macrophages | Unstimulated | 400 ± 50 | [4] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophages | Unstimulated | 12 ± 5 | [4] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophages | IFN-γ + LPS stimulated | 10 ± 3 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-NOHA in Macrophage Activation

The primary mechanism of action of L-NOHA in modulating macrophage activation is the competitive inhibition of arginase, which leads to an increased flux of L-arginine through the iNOS pathway. This can be visualized as a metabolic switch.

Experimental Workflow for Studying L-NOHA Effects

A typical experimental workflow to investigate the effects of this compound on macrophage activation involves several key stages, from cell culture and polarization to functional assays.

Detailed Experimental Protocols

Macrophage Isolation and Culture (Murine Bone Marrow-Derived Macrophages)

-

Euthanize a 6-12 week old mouse by an approved method (e.g., cervical dislocation).

-

Aseptically dissect the femur and tibia from both hind legs and remove the surrounding muscle tissue.

-

Flush the bone marrow from the bones using a syringe with ice-cold Dulbecco's Modified Eagle Medium (DMEM).

-

Disperse the bone marrow cells by passing them through a 70 µm cell strainer.

-

Centrifuge the cell suspension, resuspend the pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

-

Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow for differentiation into macrophages.

Macrophage Polarization

-

Seed the differentiated macrophages into appropriate culture plates.

-

For M1 polarization: Stimulate the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

-

For M2 polarization: Stimulate the cells with 20 ng/mL IL-4 for 24 hours.

Arginase Activity Assay (Urea Measurement)

This protocol is adapted from commercially available kits.

-

Lyse the macrophages using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Prepare a 5x substrate buffer by mixing 4 volumes of Arginine Buffer (pH 9.5) with 1 volume of Mn Solution.

-

Add 40 µL of the cell lysate to two separate wells of a 96-well plate (one for the sample and one for the sample blank).

-

Add 10 µL of the 5x substrate buffer to the sample well.

-

Incubate the plate at 37°C for 2 hours.

-

Prepare a urea reagent by mixing equal volumes of Reagent A and Reagent B from a commercial kit.

-

Stop the reaction by adding 200 µL of the urea reagent to all wells. Add 10 µL of the 5x substrate buffer to the sample blank well.

-

Incubate at room temperature for 60 minutes.

-

Measure the absorbance at 430 nm and calculate the arginase activity based on a urea standard curve.

Nitric Oxide Production Measurement (Griess Assay)

This protocol is based on the colorimetric detection of nitrite, a stable breakdown product of NO.[6]

-

Collect the cell culture supernatant from the treated and control macrophages.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of the supernatant and standards to a 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water immediately before use.

-

Add 100 µL of the Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Immunofluorescence Staining for M1/M2 Markers

-

Culture macrophages on glass coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour.

-

Incubate with primary antibodies against M1 (e.g., anti-iNOS, anti-CD86) and M2 (e.g., anti-Arginase-1, anti-CD206) markers overnight at 4°C.[7]

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

Conclusion and Future Directions

This compound is a valuable tool for studying and manipulating macrophage activation. Its ability to inhibit arginase and promote a pro-inflammatory M1 phenotype has significant implications for various physiological and pathological processes, including immune responses to pathogens, wound healing, and cancer biology. For drug development professionals, targeting the L-arginine metabolic pathways in macrophages with compounds like L-NOHA or its more potent analogs could offer therapeutic strategies for diseases where a shift in macrophage polarization is beneficial.

Future research should focus on obtaining more precise quantitative data on the effects of L-NOHA on nitric oxide production and the expression of a broader range of cytokines in different macrophage subtypes. Furthermore, in vivo studies are necessary to fully elucidate the therapeutic potential and possible side effects of modulating macrophage function with this compound.

References

- 1. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Inhibition of Arginase by N ω-Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. dovepress.com [dovepress.com]

The Dual Role of NG-Hydroxy-L-arginine Acetate in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-Hydroxy-L-arginine acetate (NOHA) is a critical endogenous molecule that stands at the crossroads of two major metabolic pathways: nitric oxide (NO) synthesis and the urea cycle. Its significance lies in its dual functionality as both a key intermediate in the production of the signaling molecule nitric oxide by nitric oxide synthase (NOS) and as a potent competitive inhibitor of arginase, the enzyme that catalyzes the final step of the urea cycle. This technical guide provides an in-depth exploration of the biochemical pathways involving NOHA, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support researchers and professionals in drug development.

Biochemical Pathways Involving NG-Hydroxy-L-arginine

NOHA occupies a pivotal position in the intricate regulation of L-arginine metabolism. L-arginine serves as a common substrate for two competing enzymes: nitric oxide synthase (NOS) and arginase. The metabolic fate of L-arginine, whether it is channeled towards NO production or urea and ornithine synthesis, has profound physiological and pathophysiological implications.

The Nitric Oxide Synthesis Pathway

Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The synthesis of NO from L-arginine is a two-step oxidative process catalyzed by the family of NOS enzymes (nNOS, eNOS, and iNOS).[2][3]

In the first step, NOS hydroxylates L-arginine to form Nω-hydroxy-L-arginine (NOHA), which remains largely bound to the enzyme.[2] This reaction requires molecular oxygen and NADPH as co-substrates, and FAD, FMN, and tetrahydrobiopterin (BH4) as cofactors.[2] In the second step, NOS further oxidizes NOHA to produce nitric oxide and L-citrulline.[2]

The formation of NOHA is the rate-limiting step in this pathway. The intermediate, NOHA, is a substrate for the second step of the reaction, leading to the final products.[4]

The Arginase Pathway and its Inhibition by NOHA

Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea.[5] There are two isoforms of arginase: Arginase I, which is primarily cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues. By consuming L-arginine, arginase competes with NOS for their common substrate, thereby regulating NO production.[6]

NOHA has been identified as a potent competitive inhibitor of arginase.[7][8] This inhibition is significant because it suggests a feedback mechanism where the production of an intermediate in the NO synthesis pathway can limit the activity of a competing pathway. By inhibiting arginase, NOHA can increase the local concentration of L-arginine, making it more available for NOS and thus promoting NO synthesis.[6][8] This regulatory loop is crucial in cellular environments where both enzymes are present, such as in macrophages and endothelial cells.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of NG-Hydroxy-L-arginine with Nitric Oxide Synthase and Arginase.

| Parameter | Enzyme/Isoform | Value | Reference(s) |

| Ki | Rat Liver Arginase | 42 µM | [7] |

| Ki | Arginase-I (Endothelial Cells) | 10-12 µM | [5][9] |

| IC50 | Alveolar Macrophage Arginase | ≥ 15 µM | [8] |

Table 1: Inhibition of Arginase by NG-Hydroxy-L-arginine. This table presents the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of NOHA for different arginase isoforms.

| Parameter | Enzyme/Isoform | Substrate | Value | Reference(s) |

| Km | Macrophage NOS | NG-Hydroxy-L-arginine | 6.6 µM | [10] |

| Vmax | Macrophage NOS | NG-Hydroxy-L-arginine | 99 nmol/min/mg | [10] |

| Km | Macrophage NOS | L-Arginine | 2.3 µM | [10] |

| Vmax | Macrophage NOS | L-Arginine | 54 nmol/min/mg | [10] |

| Km | eNOS | L-Arginine | ~3 µmol/L | [2] |

Table 2: Enzyme Kinetics of Nitric Oxide Synthase. This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for macrophage NOS with both L-arginine and NOHA as substrates, as well as the Km of eNOS for L-arginine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biochemical pathways involving NG-Hydroxy-L-arginine.

Protocol 1: Arginase Activity Inhibition Assay

This protocol details a colorimetric method to determine the inhibitory effect of NOHA on arginase activity by measuring the amount of urea produced.

1. Materials and Reagents:

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

L-arginine solution (substrate)

-

This compound (NOHA) solution (inhibitor)

-

Urea standard solutions

-

Colorimetric urea detection reagents (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme solution in Arginase Assay Buffer for 10 minutes at 37°C to ensure activation by manganese ions.

-

Inhibitor Incubation: In a 96-well plate, add the activated arginase solution to wells containing varying concentrations of NOHA or vehicle control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and acetic acids).

-

Color Development: Add the colorimetric urea detection reagent to each well. Heat the plate at 95°C for 30 minutes to facilitate the color-forming reaction between urea and the reagent.

-

Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Construct a urea standard curve to determine the concentration of urea produced in each sample. Calculate the percentage of inhibition for each NOHA concentration and determine the IC50 value. To determine the Ki, perform the assay with varying concentrations of both L-arginine and NOHA and analyze the data using a Lineweaver-Burk or Dixon plot.

Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a method to measure NOS activity by quantifying the production of nitric oxide, often by detecting its stable oxidation products, nitrite and nitrate.

1. Materials and Reagents:

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

-

L-arginine or NG-Hydroxy-L-arginine solution (substrate)

-

NADPH solution

-

Calcium chloride and Calmodulin solution (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4) solution

-

Griess Reagent (for nitrite detection)

-

Nitrate reductase (to convert nitrate to nitrite)

-

Nitrite and nitrate standard solutions

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Sample Preparation: Prepare cell or tissue lysates containing NOS in a suitable lysis buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, NADPH, cofactors (CaCl2, Calmodulin, BH4), and either L-arginine or NOHA as the substrate.

-

Reaction Initiation: Add the cell lysate or purified NOS enzyme to the reaction mixture to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Nitrate Reduction (Optional but Recommended): To measure total NO production, add nitrate reductase and its cofactors to the wells to convert any nitrate to nitrite. Incubate as recommended by the supplier.

-

Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored azo dye.

-

Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a nitrite standard curve to quantify the amount of nitrite in each sample. NOS activity can be expressed as the rate of NO production (e.g., in pmol/min/mg of protein).

Visualizing the Biochemical Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key biochemical pathways involving NG-Hydroxy-L-arginine.

Conclusion

This compound is a molecule of profound interest in biochemistry and pharmacology due to its integral and opposing roles in L-arginine metabolism. As an essential intermediate in nitric oxide synthesis and a potent inhibitor of arginase, NOHA represents a key regulatory point in cellular signaling and metabolic flux. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors, offering both the theoretical framework and practical methodologies to explore the multifaceted roles of NG-Hydroxy-L-arginine.

References

- 1. Overview of the pathway and functions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stopped-flow analysis of substrate binding to neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cornerstone of Nitric Oxide Synthesis: A Technical Guide to NG-Hydroxy-L-arginine Acetate

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological significance of NG-Hydroxy-L-arginine (NOHA) acetate has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at a pivotal molecule in the nitric oxide signaling pathway, a critical component in numerous physiological processes.

NG-Hydroxy-L-arginine (NOHA) stands as a crucial intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the enzyme nitric oxide synthase (NOS).[1][2] Beyond its role as a precursor to the vital signaling molecule NO, NOHA is also recognized as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[1] This dual function places NOHA at a critical juncture in regulating vascular tone, immune responses, and neurotransmission. This guide offers a detailed exploration of its discovery, chemical synthesis, and its intricate role in biological signaling pathways.

Discovery and Biological Significance

The identification of NG-Hydroxy-L-arginine as a stable intermediate in the conversion of L-arginine to L-citrulline and nitric oxide was a significant breakthrough in understanding the complexities of the NO pathway.[1][2] This discovery illuminated a two-step oxidative process central to a wide array of physiological functions. The subsequent recognition of NOHA as an arginase inhibitor further underscored its importance as a regulatory molecule, capable of shunting L-arginine metabolism towards NO production.[1] Dysregulation of this pathway is implicated in various pathological conditions, making NOHA and its analogs promising targets for therapeutic intervention.

Chemical Synthesis of NG-Hydroxy-L-arginine Acetate

The chemical synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry and purity. A commonly employed strategy involves the conversion of a protected L-ornithine derivative. The following protocol is a synthesized representation of established methods.

Experimental Protocol: Synthesis from Protected L-Ornithine

Materials:

-

Nα-benzyloxycarbonyl-L-ornithine

-

Reagents for guanidinylation (e.g., 1H-pyrazole-1-carboxamidine hydrochloride)

-

Hydroxylamine hydrochloride

-

Bases (e.g., triethylamine, sodium hydroxide)

-

Protecting group removal reagents (e.g., hydrogen gas with palladium on carbon, trifluoroacetic acid)

-

Solvents (e.g., dimethylformamide, methanol, water, dioxane)

-

Acetic acid for salt formation

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Guanidinylation of Protected L-Ornithine: The δ-amino group of Nα-benzyloxycarbonyl-L-ornithine is reacted with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in the presence of a base like triethylamine in an appropriate solvent (e.g., DMF). This step introduces the guanidino group, forming a protected arginine analog.

-

Hydroxylation of the Guanidino Group: The protected arginine analog is then reacted with hydroxylamine hydrochloride in a suitable solvent system, often under reflux conditions. This reaction introduces the hydroxyl group onto one of the guanidino nitrogens.

-

Deprotection: The protecting groups (e.g., benzyloxycarbonyl) are removed. For a Cbz group, this is typically achieved by catalytic hydrogenation (H₂ gas with a Pd/C catalyst). If other protecting groups are used, appropriate deprotection strategies are employed (e.g., acidolysis with TFA for Boc groups).

-

Purification and Salt Formation: The crude NG-Hydroxy-L-arginine is purified using techniques such as ion-exchange chromatography.

-

Acetate Salt Formation: The purified NG-Hydroxy-L-arginine is dissolved in a minimal amount of water, and a molar equivalent of acetic acid is added. The solution is then lyophilized or carefully evaporated to yield this compound as a stable solid.

Workflow for Chemical Synthesis of this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Quantitative Data and Characterization

The efficiency and success of the synthesis are evaluated through various analytical techniques. The final product is typically characterized by its spectroscopic data.

| Parameter | Typical Value/Method | Reference |

| Purity | ≥95% | Commercial Product Data |

| Appearance | White to off-white solid | General Observation |

| Molecular Formula | C8H18N4O5 | PubChem |

| Molecular Weight | 250.25 g/mol | PubChem |

| 1H NMR | Conforms to structure | Expected Analytical Result |

| 13C NMR | Conforms to structure | Expected Analytical Result |

| Mass Spectrometry | [M+H]+ consistent with calculated mass | Expected Analytical Result |

Signaling Pathways Involving NG-Hydroxy-L-arginine

NOHA is a key player in two interconnected metabolic pathways: the Nitric Oxide Synthase (NOS) pathway and the Arginase pathway.

Nitric Oxide Synthase (NOS) Pathway

In the NOS pathway, L-arginine is sequentially oxidized to produce NO and L-citrulline. NOHA is the stable intermediate in this two-step process. The pathway is dependent on cofactors such as NADPH and tetrahydrobiopterin (BH4).[2]

Caption: The Nitric Oxide Synthase pathway showing the role of NOHA as an intermediate.

Arginase Pathway and Inhibition by NOHA

The arginase pathway represents a competing metabolic fate for L-arginine, where it is hydrolyzed to L-ornithine and urea. NOHA acts as a competitive inhibitor of arginase, thereby increasing the bioavailability of L-arginine for the NOS pathway and subsequent NO production.

Caption: The Arginase pathway and its inhibition by NG-Hydroxy-L-arginine.

Conclusion

This compound is a molecule of profound interest in the fields of biochemistry, pharmacology, and drug development. Its central role in the nitric oxide pathway, coupled with its ability to inhibit arginase, makes it a critical tool for studying L-arginine metabolism and a potential lead for the development of novel therapeutics. This guide provides a foundational understanding of its discovery, a practical overview of its chemical synthesis, and a clear visualization of its function in key biological pathways, serving as a valuable resource for the scientific community.

References

NG-Hydroxy-L-arginine Acetate as an Endogenous Arginase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (NOHA) is a critical endogenous molecule that stands at the crossroads of several vital physiological pathways. As the direct precursor to nitric oxide (NO) and a potent competitive inhibitor of arginase, NOHA plays a pivotal role in regulating vascular tone, immune responses, and cellular proliferation. This technical guide provides an in-depth overview of NG-Hydroxy-L-arginine acetate (NOHA acetate), focusing on its mechanism of action as an arginase inhibitor, its impact on key signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity are presented, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in the fields of pharmacology, immunology, and cancer biology.

Introduction

L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes control distinct and often opposing physiological processes. NOS synthesizes nitric oxide, a critical signaling molecule in vasodilation, neurotransmission, and immunity, from L-arginine.[1] Conversely, arginase hydrolyzes L-arginine to produce L-ornithine and urea, thereby channeling L-arginine towards the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.[2] The competition for L-arginine between NOS and arginase is a critical regulatory point in cellular metabolism.

NG-Hydroxy-L-arginine (NOHA) is a stable intermediate in the enzymatic conversion of L-arginine to nitric oxide by NOS.[3] Beyond its role as a precursor to NO, NOHA is a potent, competitive inhibitor of both arginase isoforms, arginase I and arginase II.[4][5] By inhibiting arginase, NOHA can increase the bioavailability of L-arginine for NOS, thereby promoting NO production. This makes NOHA a key endogenous modulator of the L-arginine metabolic pathways. This compound is a salt form of NOHA, often used in research due to its stability and solubility.[6][7]

Mechanism of Action of NOHA as an Arginase Inhibitor

NOHA exerts its inhibitory effect on arginase by competing with L-arginine for binding to the active site of the enzyme. The hydroxyl group on the guanidino nitrogen of NOHA is crucial for its inhibitory activity, as it allows for strong interaction with the manganese cluster in the arginase active site.[8] The inhibition of arginase by NOHA leads to a redirection of L-arginine metabolism away from the production of ornithine and urea and towards the synthesis of nitric oxide.[5]

Quantitative Data: Inhibitory Activity of NOHA

The inhibitory potency of NOHA against arginase has been quantified in various studies. The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for NOHA and its more potent synthetic analog, Nω-hydroxy-nor-L-arginine (nor-NOHA).

| Inhibitor | Arginase Isoform | Species/Tissue | Ki (μM) | IC50 (μM) | Reference(s) |

| NOHA | Arginase I | Bovine Liver | 150 | - | [4] |

| NOHA | Arginase I | Rat Aortic Endothelial Cells | 10-12 | - | [5][9] |

| NOHA | Arginase | Rat Liver Homogenates | - | 150 | [4] |

| NOHA | Arginase | Murine Macrophages | - | 450 | [4] |

| NOHA | Arginase | Leishmania major / infantum | ~30 | - | [10] |

| nor-NOHA | Arginase | Unstimulated Murine Macrophages | - | 12 ± 5 | [11] |

| nor-NOHA | Arginase | IFN-γ + LPS-stimulated Murine Macrophages | - | 10 ± 3 | [11] |

| nor-NOHA | Arginase | Helicobacter pylori | - | 500 | [12] |

Signaling Pathways Modulated by NOHA

The primary signaling axis affected by NOHA is the balance between the nitric oxide synthase (NOS) and arginase pathways. By inhibiting arginase, NOHA indirectly promotes the activity of NOS by increasing the local concentration of their common substrate, L-arginine.

The Arginase-NOS Pathway

The competition for L-arginine between arginase and NOS is a critical determinant of cellular function, particularly in endothelial cells, immune cells, and cancer cells.

Figure 1: The central role of NOHA in modulating the L-arginine metabolic pathways.

Impact on Polyamine Synthesis

By inhibiting the production of L-ornithine, NOHA can significantly impact the synthesis of polyamines, which are crucial for cell growth and proliferation. This has important implications in cancer biology, where rapidly dividing cells have a high demand for polyamines.[13]

Figure 2: Inhibition of the polyamine synthesis pathway by NOHA.

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is based on the quantification of urea produced from the hydrolysis of L-arginine.[8][14][15]

Materials:

-

Arginase Assay Buffer

-

L-arginine solution (substrate)

-

Urea standard solution

-

Reagent A (e.g., α-isonitrosopropiophenone)

-

Reagent B (acidic solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize ~10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer.

-

For cell samples, lyse 1 x 106 cells in 100 µL of ice-cold Arginase Assay Buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

-

Standard Curve:

-

Prepare a series of urea standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with Arginase Assay Buffer.

-

-

Arginase Reaction:

-

Add 40 µL of sample supernatant to duplicate wells of the 96-well plate.

-

To one set of wells, add 10 µL of L-arginine solution to initiate the reaction.

-

To the other set of wells (sample blank), add 10 µL of Arginase Assay Buffer.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Urea Detection:

-

Stop the reaction by adding 200 µL of a mixture of Reagent A and Reagent B (typically 1:1 ratio) to each well.

-

Incubate at 100°C for 45 minutes or at room temperature for 60 minutes, depending on the specific reagents.

-

Cool the plate to room temperature.

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm) using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the sample blank from the sample wells.

-